Acetylalanylalanine
Description
Contextualization within Peptide Chemistry and Related Disciplines
Acetylalanylalanine is classified as a protected dipeptide. The acetylation of the N-terminus and the presence of a C-terminal carboxylic acid group make it a simple yet representative example of a peptide structure. This simplicity is advantageous for fundamental studies of the peptide bond, conformational analysis, and intermolecular interactions. nih.gov It is structurally related to other N-protected amino acid esters, such as N-Acetylalanylalanine methyl ester (Ac-Ala-Ala-OMe), which are used as building blocks in peptide synthesis. vulcanchem.com
The compound's significance extends to biochemistry and microbiology, primarily due to its role as an analogue of the D-alanyl-D-alanine C-terminal segment of peptidoglycan precursors in bacterial cell walls. nih.gov This makes it a crucial molecule for studying the mechanisms of bacterial cell wall biosynthesis and the action of antibiotics that target this pathway, such as vancomycin.
Research Motivations and Objectives for Advanced Investigations
The primary motivation for the in-depth study of this compound stems from its utility as a model compound. Key research objectives include:
Understanding Peptide Conformation: Researchers utilize techniques like X-ray diffraction, infrared (IR) absorption, and circular dichroism (CD) to elucidate the solid-state and solution conformations of this compound. nih.gov These studies aim to understand the torsional angles (phi and psi) of the peptide backbone and the influence of intermolecular forces, such as hydrogen bonding, on its three-dimensional structure. nih.gov
Investigating Reaction Mechanisms: The fragmentation of deprotonated this compound has been studied to understand the formation of oxazolone (B7731731) structures, providing insights into the reactivity of peptide bonds under specific conditions. acs.org Furthermore, research on its methyl ester derivative has explored the effects of low-energy electron attachment, revealing mechanisms of bond cleavage and radical formation. nih.govresearchgate.netmdpi.com
Probing Biological Interactions: As an analogue of the D-alanyl-D-alanine terminus of peptidoglycan, the D-isomer of this compound is instrumental in studying the binding interactions with antibiotics like vancomycin. chemicalbook.com This research is vital for understanding antibiotic resistance and for the rational design of new antibacterial agents.
Exploring Prebiotic Chemistry: The formation of peptide bonds is a central question in prebiotic chemistry. Studies have explored the potential for N-capped peptides like this compound to be formed under prebiotic conditions through the chemoselective ligation of aminonitriles, offering clues to the origins of life. ucl.ac.uk
Scope and Significance of Current and Future Research Directions
The current and future research involving this compound and its derivatives is multifaceted. In the realm of medicinal chemistry, the synthesis of related compounds and their evaluation for activities such as antiepileptic properties continues to be an area of interest. researchgate.net
A significant future direction lies in the continued exploration of its role as a probe for enzymatic mechanisms. For instance, it can be used to study the substrate specificity of enzymes like N-acetylalanine aminopeptidase. capes.gov.br Moreover, advanced spectroscopic techniques, such as electron spin resonance (ESR), coupled with computational methods like Density Functional Theory (DFT), are being employed to study the intricate details of electron transfer and bond dissociation in this compound derivatives. nih.govresearchgate.netmdpi.com These fundamental studies have implications for understanding radiation damage in biological systems. nih.gov
The synthesis of more complex peptide structures using this compound as a foundational block remains a key aspect of peptide chemistry. vulcanchem.com The development of novel synthetic methodologies, including greener and more efficient approaches, will be crucial for advancing this field.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H14N2O4 |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 172°C |
| Boiling Point | 543.6 ± 35.0 °C at 760 mmHg |
| Density | 1.204 ± 0.06 g/cm³ |
| pKa | 3.44 ± 0.10 (Predicted) |
Data sourced from guidechem.com
Conformational Details of Ac-D-Ala-D-Ala-OH·H₂O in the Solid State
| Feature | Description |
| Overall Conformation | Partially folded, not an extended regular beta conformation. nih.gov |
| Torsional Angles (φ, ψ) of C-terminal residue | In the region of the left-handed alpha helix on the Ramachandran map. nih.gov |
| Acetylamino and Peptide Groups | Found in the usual trans conformation. nih.gov |
| Peptide Group Planarity | Exhibits a deviation from rigid planarity. nih.gov |
| Hydrogen Bonding | Only intermolecular hydrogen bonds are present. nih.gov |
Data from a study on the hydrate (B1144303) of the D-isomer. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMSEWWBGCBFM-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173808 | |
| Record name | Acetylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19245-87-5, 19993-26-1 | |
| Record name | N-Acetyl-L-alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylalanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Chemical Synthesis of Acetylalanylalanine and Its Analogues
Development of Stereoselective and Regioselective Synthetic Routes
The biological activity of peptides is intrinsically linked to their stereochemistry. nih.gov Consequently, the development of synthetic routes that afford precise control over the stereogenic centers is of paramount importance. Stereoselective synthesis aims to produce a specific stereoisomer, while regioselective synthesis targets a specific constitutional isomer. chemistrydocs.commdpi.com
Stereoselective Synthesis:
The synthesis of Acetylalanylalanine, which contains two chiral centers, requires methods that can control the configuration at each of these centers to yield the desired diastereomer (e.g., L,L or D,D). This is often achieved through several key strategies:
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. chemistrydocs.com After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary attached to the initial alanine (B10760859) residue can direct the stereoselective addition of the second alanine unit.
Chiral Catalysts: Asymmetric synthesis can be achieved using chiral catalysts that facilitate the reaction to produce one enantiomer in excess over the other. chemistrydocs.com This approach is highly efficient as a small amount of the catalyst can generate large quantities of the desired product.
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For the synthesis of L-Acetylalanylalanine, L-alanine would be the starting point, ensuring the correct stereochemistry from the outset.
Regioselective Synthesis:
Regioselectivity in the context of this compound synthesis primarily concerns the formation of the correct peptide bond between the carboxyl group of the first alanine and the amino group of the second. nih.gov Protecting groups are crucial for achieving this. The amino group of the first alanine and the carboxyl group of the second alanine must be protected to prevent them from reacting. libretexts.org For example, the N-terminus of the first alanine is acetylated, which serves as both a protecting group and a key feature of the final molecule. The C-terminus of the second alanine would be protected, often as an ester, to prevent unwanted side reactions. libretexts.org
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Auxiliaries | A temporary chiral group directs stereoselective bond formation. chemistrydocs.com | High diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Catalysts | A small amount of a chiral catalyst directs the reaction. chemistrydocs.com | Highly efficient and atom-economical. | Catalyst development can be complex and costly. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Straightforward and often cost-effective for common amino acids. | Limited by the availability of the desired chiral starting material. |
Application of Green Chemistry Principles in N-Acetylated Peptide Synthesis
The pharmaceutical industry is increasingly focusing on sustainable practices, with a significant emphasis on the principles of Green Chemistry. researchgate.netmdpi.com These principles aim to reduce the environmental impact of chemical processes. skpharmteco.com
Key green chemistry principles applicable to N-acetylated peptide synthesis include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products. researchgate.net
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. unibo.it
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives. skpharmteco.com Research has identified solvents like N-butylpyrrolidinone (NBP) and mixtures containing ethyl acetate (B1210297) or dimethyl carbonate as viable, more environmentally friendly options. rsc.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mdpi.com
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. mdpi.com
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com
Recent studies have focused on replacing piperidine, a hazardous reagent used for Fmoc group removal in solid-phase peptide synthesis (SPPS), with safer alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org Furthermore, the use of unprotected N-carboxyanhydrides (NCAs) under liquid-assisted grinding (LAG) conditions represents an attractive green method due to its simplicity and high atom economy. unibo.it
Innovations in Solution-Phase and Solid-Phase Peptide Synthesis for this compound Derivatives
Both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS) are foundational techniques for creating peptides. openaccessjournals.com Each has seen significant innovation to improve efficiency and applicability for synthesizing derivatives of this compound.
Solution-Phase Peptide Synthesis (LPPS):
Also known as liquid-phase peptide synthesis, this classical method involves carrying out all reactions in a solvent system. libretexts.orgbachem.com While it can be slower and more challenging for long peptides due to the need for purification after each step, it remains advantageous for large-scale synthesis and for certain complex peptides that are difficult to produce via SPPS. openaccessjournals.combachem.com
Innovations in LPPS include the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography and recrystallization by using a GAP auxiliary that allows for purification by simple washing. nih.gov This method reduces solvent usage and waste generation. nih.gov
Solid-Phase Peptide Synthesis (SPPS):
Pioneered by R. Bruce Merrifield, SPPS involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding amino acids. powdersystems.compeptide.com This method simplifies the purification process, as excess reagents and by-products are washed away after each step, and is well-suited for automation. powdersystems.combachem.com
Recent advancements in SPPS include:
Development of Novel Resins and Linkers: New solid supports and linkers have been developed to allow for the synthesis of complex peptides and the on-resin modification of the peptide chain. bachem.com
Microwave-Assisted SPPS: The use of microwave irradiation can accelerate coupling and deprotection steps, significantly reducing synthesis time. openaccessjournals.com
Greener Protocols: As mentioned previously, significant effort has been made to replace hazardous solvents and reagents in SPPS protocols. rsc.org
Table 2: Comparison of LPPS and SPPS for this compound Synthesis
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Reactions occur in solution. libretexts.org | Peptide is built on a solid support. powdersystems.com |
| Purification | Required after each step, often by chromatography or crystallization. openaccessjournals.com | Simplified by washing the solid support. powdersystems.com |
| Scalability | Well-suited for large-scale synthesis. bachem.com | Can be scaled, but may be less economical for very large quantities. |
| Automation | More difficult to automate. | Easily automated. bachem.combachem.com |
| Peptide Length | Best for short peptides. bachem.com | Suitable for long peptides. openaccessjournals.com |
Chemoselective Coupling Strategies for N-Acetylated Dipeptides
Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. chemistrydocs.com In the synthesis of N-acetylated dipeptides like this compound, chemoselective coupling strategies are essential for forming the correct amide bond without unwanted side reactions.
One innovative and highly chemoselective method is aminonitrile ligation . This strategy involves the coupling of an N-acetylated amino thioacid with an aminonitrile in water. ucl.ac.ukucl.ac.uk This method is notable for its high yields and its ability to proceed from the N-terminus to the C-terminus, mimicking biological peptide synthesis. springernature.com The reaction is highly selective for the formation of the α-peptide bond, even in the presence of other nucleophilic groups, such as the side chain of lysine. ucl.ac.uk
Another important strategy is Native Chemical Ligation (NCL) and its variations. NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov This reaction forms a native peptide bond at the ligation site. While standard NCL requires a cysteine residue, variations have been developed to allow for ligation at other amino acid residues. nih.gov
The Staudinger ligation is another powerful tool that involves the reaction of a phosphinothioester with an azide (B81097) to form an amide bond. nih.gov This method is highly chemoselective and has been used for the synthesis and modification of peptides and proteins.
These advanced chemoselective strategies offer mild reaction conditions and high specificity, making them valuable tools for the synthesis of complex N-acetylated dipeptides and their analogues.
Sophisticated Spectroscopic and Structural Characterization of Acetylalanylalanine Conformations
Electron Spin Resonance (ESR) Spectroscopy in the Study of Radical Intermediates and Reaction Pathways
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals. uni-frankfurt.demlsu.ac.in It provides detailed information on the structure, electronic properties, and dynamics of these paramagnetic intermediates, which are often transiently formed during chemical reactions. uni-frankfurt.denih.govtaylorfrancis.com
In the context of peptides like Acetylalanylalanine, ESR is instrumental in elucidating reaction pathways initiated by events such as irradiation. Research on N-acetylalanylalanine methyl ester, a closely related derivative, demonstrates this capability. researchgate.netnih.gov When subjected to γ-irradiation in aqueous glasses at low temperatures (77 K), presolvated electrons are generated. researchgate.netnih.gov These low-energy electrons can be captured by the peptide ester, leading to the formation of a transient negative ion. researchgate.net
Subsequent reactions of this intermediate can be tracked using ESR. One significant pathway observed is the dissociative electron attachment (DEA), where the captured electron induces bond cleavage. researchgate.net For N-acetylalanylalanine methyl ester, ESR spectra clearly show the formation of methyl radicals (•CH₃) resulting from the cleavage of the C-O bond in the ester group. researchgate.netnih.gov The ESR spectrum of the methyl radical is characterized by a distinct quartet of lines. nih.gov In addition to the methyl radical, electron attachment can also occur at the peptide bonds. nih.gov The analysis of these radical species provides critical insights into the mechanisms of radiation-induced damage in peptides.
Table 1: Radical Intermediates of N-acetylalanylalanine methyl ester Identified by ESR Spectroscopy
| Parent Compound | Inducing Agent | Observed Radical Species | Reaction Pathway | Reference |
| N-acetylalanylalanine methyl ester | γ-irradiation (77 K) | Methyl Radical (•CH₃) | C-O bond cleavage via DEA | researchgate.netnih.gov |
| N-acetylalanylalanine methyl ester | γ-irradiation (77 K) | Peptide bond radicals | Electron attachment to amide groups | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. preprints.org For peptides such as this compound, NMR provides atomic-level information on the relative populations of different conformations that rapidly interconvert in solution. nih.gov
The conformational preferences of the peptide backbone are largely defined by the torsional angles φ (phi) and ψ (psi). NMR studies on alanine (B10760859) dipeptides and their analogs provide detailed insights into these preferences. nih.govacs.org A key parameter derived from ¹H NMR spectra is the scalar coupling constant between the amide proton (HN) and the alpha-proton (Hα), denoted as ³J(HN,Hα). nih.govacs.org The magnitude of this coupling constant is directly related to the dihedral angle φ via the Karplus equation. By measuring ³J(HN,Hα), researchers can estimate the populations of the major backbone conformations, such as polyproline II (P(II)), β-strand (β), and α-helical (αR). pnas.orgpnas.org
For instance, studies on alanine dipeptides show that they predominantly adopt a P(II) conformation in aqueous solution. nih.govresearchgate.net The relative populations of the β and P(II) conformers can be correlated with the measured ³J(HN,Hα) coupling constant. pnas.org Furthermore, ¹H and ¹³C chemical shifts are highly sensitive to the local electronic environment and can reveal details about hydrogen bonding and interactions with the solvent. researchgate.netcopernicus.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space distance constraints between protons, further refining the structural models of the populated conformers. preprints.org
Table 2: Relationship Between NMR Coupling Constant and Dipeptide Conformation
| Conformation | Typical ³J(HN,Hα) Range (Hz) | Dihedral Angle (φ) | Reference |
| β-strand (β) | 8 - 10 | Approximately -120° | pnas.org |
| Polyproline II (P(II)) | 2 - 5 | Approximately -75° | pnas.org |
| α-helical (αR) | 4 - 6 | Approximately -60° | pnas.org |
Advanced X-ray Crystallography of this compound and its Complexes with Macromolecules
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. libretexts.orgwikipedia.org The technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted spots are used to calculate an electron density map, from which a detailed atomic model of the molecule can be built. nih.gov
For this compound, X-ray crystallography can provide an unambiguous determination of its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. This solid-state structure serves as a crucial benchmark for computational models and for comparison with solution-state conformations determined by NMR.
Furthermore, the technique is invaluable for understanding how peptides like this compound interact with larger biological macromolecules, such as enzymes or receptors. libretexts.orgnih.gov By co-crystallizing the peptide with its target macromolecule, a high-resolution structure of the complex can be obtained. nih.govrcsb.org Such structures reveal the specific intermolecular interactions—hydrogen bonds, electrostatic interactions, and van der Waals contacts—that govern molecular recognition. For example, the crystal structure of UDP-N-acetylmuramoyl:L-alanine ligase (MurC), an enzyme that adds L-alanine to a substrate, provides insight into how alanine-containing molecules bind within an active site. nih.gov The structural analysis of such a complex would pinpoint the key residues in the binding pocket and the conformational changes that may occur in both the peptide and the macromolecule upon binding. nih.gov
Table 3: General Workflow for X-ray Crystallography of a Peptide-Macromolecule Complex
| Step | Description | Outcome | Reference |
| 1. Crystallization | The purified peptide and macromolecule are mixed under specific conditions (precipitants, pH, temperature) to form a well-ordered crystal. | Single crystals suitable for diffraction. | libretexts.orgnih.gov |
| 2. Data Collection | The crystal is mounted and exposed to a high-intensity X-ray beam, often from a synchrotron source, while being rotated. | A diffraction pattern of thousands of reflections is recorded. | nih.govnih.gov |
| 3. Data Processing | The intensities and positions of the diffraction spots are integrated, scaled, and merged to produce a final dataset. | A list of structure factor amplitudes and their standard uncertainties. | nih.gov |
| 4. Structure Solution | The "phase problem" is solved using methods like Molecular Replacement (if a similar structure is known) or experimental phasing. | An initial electron density map is calculated. | nih.gov |
| 5. Model Building & Refinement | An atomic model of the complex is built into the electron density map and computationally refined to improve its fit to the data. | A final, high-resolution 3D structure of the complex. | nih.govesrf.fr |
Vibrational Spectroscopy (Infrared, Raman) for Conformational Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.deresearchgate.net Because the frequencies of these vibrations are sensitive to molecular structure and environment, this technique serves as a powerful tool for conformational analysis. nih.gov A key advantage of vibrational spectroscopy over NMR is its much shorter timescale (~1 ps), which allows for the characterization of conformational distributions of even short-lived states. nih.govacs.org
For peptides like this compound, specific regions of the vibrational spectrum act as fingerprints for particular backbone conformations. The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and the amide III band (a complex mix of C-N stretching and N-H in-plane bending, ~1250-1320 cm⁻¹) are particularly informative. nih.govresearchgate.net
Studies on alanine dipeptides have shown that the frequencies and intensities of components within the amide III region can be directly correlated to the populations of the P(II), β, and αR conformations. nih.govpnas.org By resolving the overlapping bands in this region, the relative population of each major conformer can be determined. pnas.org This approach provides results that are consistent with those obtained from both NMR spectroscopy and Raman optical activity data. pnas.orgpnas.org This makes vibrational spectroscopy an excellent method for benchmarking force fields used in molecular dynamics simulations and for understanding how factors like temperature or solvent affect the conformational equilibrium of peptides. pnas.orgmdpi.com
Table 4: Conformational Assignment of Amide III Bands in Dipeptides
| Conformation | Typical Frequency Range (cm⁻¹) | Spectroscopic Method | Reference |
| P(II) | 1306 - 1317 | IR and Raman | pnas.org |
| αR | 1294 - 1304 | IR and Raman | pnas.org |
| β | 1270 - 1294 | IR and Raman | pnas.org |
Computational Chemistry and Theoretical Modeling of Acetylalanylalanine Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kuleuven.beukm.my It has been instrumental in studying the electronic properties and reactivity of peptides like Acetylalanylalanine. DFT calculations allow for the determination of molecular geometries, reaction energetics, and various electronic properties that govern chemical behavior. d-nb.inforesearchgate.net
DFT calculations have been employed to elucidate the fragmentation mechanisms of peptide derivatives, including those similar in structure to this compound. For instance, studies on the deprotonated form of α-alanine have used DFT to map out potential energy profiles for isomerization and fragmentation pathways, such as H₂O and NH₃ loss. researchgate.net This approach can be extended to this compound to predict its fragmentation patterns in mass spectrometry, which is crucial for its identification and structural characterization. nih.gov
Theoretical investigations into the fragmentation of N-benzoyl peptides have revealed complex reaction pathways, including the formation of oxazolone (B7731731) structures. researchgate.net Similar DFT studies on this compound would involve calculating the energetics of various bond cleavages to determine the most likely fragmentation routes. A key aspect of this is the calculation of the potential energy surface, which helps in identifying transition states and reaction barriers, providing a comprehensive energetic landscape of the fragmentation process. nih.gov
Table 1: Illustrative Energetic Data for Peptide Fragmentation Pathways from DFT Calculations
| Reaction Pathway | Reactant | Product(s) | ΔG (kcal/mol) | Activation Barrier (kcal/mol) |
| Ester Bond Cleavage | N-aAAMe Anion Radical | Methyl Radical + Fragment | -30.7 | 9.9 |
| N-C Chain Cleavage | Protonated Peptide Bond Electron Adduct | Alanyl Radical + Fragment | -12.7 to -15.5 | 7.4 to 10.0 |
Note: Data is based on studies of N-acetylalanylalanine methyl ester (N-aAAMe) and represents the type of information obtainable from DFT calculations. acs.orgnih.gov The table is for illustrative purposes to demonstrate the application of DFT in determining fragmentation energetics.
The interaction of low-energy electrons with peptides can induce bond cleavage and the formation of radical species. nih.gov DFT calculations, in conjunction with experimental techniques like electron spin resonance (ESR) spectroscopy, have been used to study these processes in N-acetylalanylalanine methyl ester (N-aAAMe). acs.orgresearchgate.net
Upon electron attachment, a transient negative ion may be formed, which can then undergo dissociative electron attachment (DEA), leading to bond scission. mdpi.com For N-aAAMe, studies have shown that presolvated electrons can attach to the peptide bonds and the carboxyl ester group. acs.orgnih.gov DFT calculations have been crucial in identifying the specific sites of electron attachment and the subsequent bond cleavage reactions. researchgate.net
For example, electron addition to the methyl ester portion of N-aAAMe leads to a highly favorable C-O bond cleavage, producing a methyl radical. acs.orgnih.gov The substantial electron affinity of the ester and peptide groups provides the necessary energy to overcome the dissociation barriers. researchgate.net Upon annealing, electron adducts at the peptide linkages can undergo chain scission to form alanyl radicals. acs.org
Table 2: Calculated Energetic Parameters for Electron Attachment Processes in N-aAAMe
| Process | Parameter | Value (kcal/mol) |
| Electron addition to methyl ester | Free Energy of Cleavage | -30.7 |
| Kinetic Barrier | 9.9 | |
| Adiabatic Electron Affinity of Ester Link | 38.0 | |
| Electron addition to protonated peptide bond | Free Energy of N-C Cleavage | -12.7 to -15.5 |
| Kinetic Barrier | 7.4 to 10.0 |
Source: Data derived from DFT calculations on N-acetylalanylalanine methyl ester (N-aAAMe). acs.orgnih.gov
Calculation of Fragmentation Mechanisms and Energetic Landscapes
Molecular Dynamics (MD) Simulations of this compound Conformational Dynamics in Solution and Interfacial Environments
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics in different environments, such as in solution or at interfaces. nih.govrsc.org
Proteins and peptides are inherently dynamic and can exist as a collection of different conformations, known as a conformational ensemble. nih.govmpg.de MD simulations can be used to generate and analyze these ensembles for this compound, revealing the range of accessible structures and the transitions between them. rsc.orgbiorxiv.org By simulating the molecule over time, one can observe how it folds and unfolds, and how its shape fluctuates. rsc.orgelifesciences.orgbiorxiv.org
The analysis of MD trajectories can identify dominant conformational states and the pathways for transitioning between them. This is crucial for understanding how the structure of this compound relates to its function. For instance, different conformations may have different propensities for binding to other molecules or for self-assembly. nih.govmdpi.com
Intramolecular hydrogen bonds play a significant role in stabilizing the secondary and tertiary structures of peptides. researchgate.netmdpi.com In this compound, hydrogen bonds can form between the amide hydrogen and carbonyl oxygen atoms of the peptide backbone, as well as involving the acetyl group. MD simulations allow for the detailed analysis of these hydrogen bonds, including their formation, breakage, and lifetimes. jchemrev.com
Exploration of Conformational Ensembles and Transitions
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Acetylalanylalanine Interaction Modeling
To study the interaction of this compound with a large biological system like an enzyme, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. henriquefernandes.ptnih.gov This method combines the accuracy of quantum mechanics for the chemically active region with the efficiency of molecular mechanics for the surrounding environment. nsf.govfrontiersin.org
In a QM/MM simulation of an enzyme-Acetylalanylalanine complex, the this compound substrate and the key amino acid residues in the enzyme's active site would be treated with a QM method like DFT. This allows for an accurate description of electronic effects, such as charge transfer and bond breaking/formation during an enzymatic reaction. gromacs.org The rest of the enzyme and the surrounding solvent are treated with a classical MM force field, which is computationally less expensive. nsf.gov
This multiscale modeling approach makes it feasible to study enzymatic reactions involving this compound, providing insights into the catalytic mechanism, the energetics of the reaction pathway, and the specific interactions that stabilize the transition state. henriquefernandes.pt QM/MM methods can be used to refine the specific hydrogen bonding network between the substrate and the enzyme active site and to quantify the strength of these interactions. henriquefernandes.pt
Biochemical Interactions and Enzymatic Transformations of Acetylalanylalanine
Interaction Profiles with Peptide Transporter Systems (e.g., PepT1)
The intestinal peptide transporter 1 (PepT1) is a crucial protein for the absorption of dietary di- and tripeptides. solvobiotech.comwikipedia.org It functions as a proton-coupled oligopeptide cotransporter, moving small peptides across the cell membrane. wikipedia.orgpnas.org PepT1 is known for its broad substrate specificity, transporting a vast array of di- and tripeptides and peptidomimetic drugs, including β-lactam antibiotics. solvobiotech.comresearchgate.net
While direct transport studies on Acetylalanylalanine by PepT1 are not extensively documented, the transporter's known characteristics provide a strong basis for potential interaction. PepT1 recognizes and transports other N-acetylated dipeptides, such as N-acetyl-Asp-Glu (NAAG). nih.gov However, research on the binding of N-acetylated phenylalanine derivatives indicated that N-acetylation can sometimes reduce the affinity for PepT1 compared to the unacetylated parent peptide. The transport of peptides via PepT1 is primarily determined by the peptide backbone, but modifications at the N-terminus can influence binding and transport efficiency. nih.gov Given that PepT1 transports various dipeptides, it is plausible that this compound could be a substrate, although its transport efficiency might differ from its unacetylated counterpart, alanyl-alanine.
Role as a Substrate or Mimetic in Bacterial Cell Wall Synthesis Pathways
Bacterial cell wall synthesis, specifically the formation of peptidoglycan, is a vital process for bacterial survival and a key target for antibiotics. researchgate.net Peptidoglycan consists of glycan chains cross-linked by short peptides, with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide being a critical component for the transpeptidation reaction that forms these cross-links. pnas.orgnih.gov This reaction is catalyzed by DD-transpeptidases, also known as penicillin-binding proteins (PBPs). wikipedia.orgslideshare.net
This compound shares structural similarities with the native D-Ala-D-Ala substrate. This resemblance suggests that it could potentially act as a mimetic, competing with the natural substrate for the active site of transpeptidases. Beta-lactam antibiotics, for instance, function by mimicking the D-Ala-D-Ala structure and irreversibly acylating the serine residue in the active site of the transpeptidase, thereby inhibiting cell wall synthesis. wikipedia.org It is conceivable that this compound could similarly interact with these enzymes, potentially acting as a competitive inhibitor.
Furthermore, some bacteria possess L,D-transpeptidases that form different types of cross-links and can use alternative peptide substrates. elifesciences.org This alternative pathway could also potentially recognize and incorporate modified dipeptides. However, detailed studies confirming the role of this compound as either a substrate or an inhibitor in these pathways are not yet available.
Investigation of Other Proteolytic Degradation Pathways
Beyond the specific action of N-acetylalanine aminopeptidase, other proteolytic systems could potentially degrade this compound. The N-terminal acetyl group is a significant factor in determining the proteolytic fate of peptides and proteins. nih.gov
N-terminal acetylation can, in some instances, protect peptides from degradation by certain aminopeptidases that require a free N-terminus for their activity. nih.gov This modification can therefore increase the stability of a peptide in a cellular environment.
Conversely, the N-terminal acetyl group can also act as a degradation signal (Ac/N-degron) for the Ac/N-end rule pathway, a branch of the ubiquitin-proteasome system. pnas.orgnih.gov This pathway targets proteins and peptides bearing specific N-terminal acetylated residues for ubiquitination and subsequent degradation by the proteasome. biorxiv.org Whether this compound is a substrate for this pathway would depend on its recognition by the specific E3 ubiquitin ligases involved in the Ac/N-end rule. The intracellular location and the specific cellular context would likely influence which degradative pathway is predominant.
Acetylalanylalanine As a Scaffold for Peptide Mimetics and Advanced Biomaterials
Design Principles for Acetylalanylalanine-Derived Peptidomimetics
The fundamental approach to designing peptidomimetics based on the this compound scaffold involves leveraging its structure to mimic the bioactive conformation of larger, more complex peptides. upc.edu Peptidomimetic design often begins with identifying the minimal peptide sequence of a biologically active protein that retains its function. upc.edu The this compound molecule can then serve as a foundational structure, or scaffold, onto which specific chemical groups are attached to replicate the essential interactions of the original peptide with its biological target. upc.edu This biophysical approach allows for the creation of smaller, more stable molecules that can elicit the same physiological response as the native peptide. upc.edu
Two primary strategies underpin the design of these mimetics: a medicinal chemistry approach, which involves systematically replacing parts of a peptide with non-peptide elements, and a biophysical approach, which designs molecules based on a hypothesized bioactive shape. upc.edu For this compound, the latter is particularly relevant, using its defined structure as a base to construct molecules with desired three-dimensional arrangements.
A key objective in peptidomimetic design is to reduce the inherent flexibility of small peptides to lock them into their biologically active conformation. This conformational constraint can lead to increased potency, selectivity, and metabolic stability. For scaffolds like this compound, this is achieved by introducing chemical modifications that restrict the rotation of bonds within the molecule. upc.edudartmouth.edu
The synthesis of these constrained analogues involves various chemical strategies. One common method is cyclization, where the peptide backbone or side chains are linked to form a ring structure. Another approach involves introducing sterically bulky or uniquely bonded groups that limit conformational freedom. rsc.org For example, techniques such as alkylation at the α-carbon of the amino acid residues can create derivatives with restricted geometries. rsc.org The synthesis of such analogues, whether based on bicyclic systems or other constrained structures, is often a multi-step process designed to yield molecules that are ready for solid-phase peptide synthesis. nih.gov These methods aim to produce analogues that mimic specific secondary structures, such as β-turns, which are often crucial for biological activity. upc.edu
To expand the chemical diversity and functionality beyond what is offered by the 20 standard proteinogenic amino acids, non-natural amino acids are frequently incorporated into peptide scaffolds. nih.govrsc.org Substituting one or both alanine (B10760859) residues in this compound with non-natural counterparts can introduce a wide array of novel properties. rsc.org These modifications can enhance stability by making the peptide resistant to degradation by proteases, improve its binding affinity to targets, or introduce new functionalities for applications like imaging or drug conjugation. rsc.orgresearchgate.net
The introduction of these synthetic amino acids can be achieved through advanced biochemical and synthetic techniques. nih.gov Recent breakthroughs, such as the expansion of the genetic code to include four-base codons, allow for the site-specific incorporation of non-natural amino acids into proteins and peptides within living cells, opening new avenues for creating tailored biomolecules. scripps.eduresearchgate.net This strategy can dramatically alter a peptide's antigenicity and biological activity, depending on the type of modification and its position in the sequence. frontiersin.org
| Modification Type | Example Amino Acid | Potential Enhanced Functionality |
| D-Amino Acids | D-Alanine | Increased stability against enzymatic degradation, altered immunogenicity. frontiersin.org |
| Cα-Methylated Amino Acids | α,α-dimethyl glycine (B1666218) (Aib) | Induces helical conformations, can increase antigenicity. frontiersin.org |
| N-Methylated Amino Acids | N-methyl-alanine | Reduces susceptibility to proteolysis, can decrease binding affinity. frontiersin.org |
| Bio-orthogonal Groups | Azido-alanine | Allows for specific chemical conjugation (e.g., "click chemistry") for imaging or drug delivery. frontiersin.org |
Conformationally Constrained Analogues and their Synthesis
Strategies for Modulating Bioactivity and Stability through N-Acetylation and Alanine Repeats
The stability of peptides in biological systems is a critical factor for their therapeutic potential. N-terminal acetylation, a modification naturally present in this compound, is a widely used strategy to enhance peptide stability. researchgate.netnih.gov The acetyl group "caps" the N-terminus, protecting the peptide from degradation by aminopeptidases, a common class of enzymes that cleave peptides from their N-terminal end. frontiersin.org This modification can significantly extend the half-life of the peptide in vivo. researchgate.netnih.gov
Self-Assembly of this compound and its Derivatives into Supramolecular Structures
Simple molecules like this compound and its derivatives can act as building blocks for the spontaneous organization of complex, well-ordered supramolecular structures. rsc.org This process, known as self-assembly, is driven by a network of weak, non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org The specific arrangement of atoms in this compound—with its hydrogen bond donors and acceptors and its methyl side chains—programs it to associate with other molecules in a predictable manner.
When derivatives of this compound are placed in specific conditions, such as upon dilution of an organic solution in water, they can self-assemble into larger architectures like nanofibers, nanoribbons, or even macroscopic hydrogels. researchgate.netnih.gov These self-assembled structures can create complex, functional materials from the bottom up. rsc.org The final structure and its properties, such as mechanical strength, can be tuned by modifying the chemical structure of the initial peptide building block or by changing environmental factors like pH or solvent. rsc.org This ability to form ordered nanostructures is fundamental to their application in advanced materials. nih.gov
Potential Applications in Advanced Materials Science and Nanotechnology
The unique properties of this compound-derived scaffolds, particularly their capacity for self-assembly and the ease with which they can be chemically modified, open up a vast range of potential applications in materials science and nanotechnology. mdpi.comresearchgate.net These peptide-based biomaterials are attractive because they are often biocompatible and biodegradable. nih.gov
In tissue engineering , self-assembling this compound derivatives can form hydrogel scaffolds that mimic the natural extracellular matrix. rsc.org These scaffolds can provide structural support for cells, promoting their adhesion, proliferation, and differentiation to regenerate damaged tissues. mdpi.comnih.gov By incorporating specific bioactive motifs into the peptide sequence, these materials can be designed to elicit targeted cellular responses. frontiersin.org
In nanotechnology , these peptide scaffolds are being explored for a variety of uses:
Drug Delivery: Nanostructures formed from these peptides can encapsulate therapeutic agents, protecting them from degradation and enabling their controlled release at specific sites in the body. openaccessjournals.com
Electronics: The ordered assembly of peptide derivatives can be used to create templates for organizing nanoparticles or to fabricate conductive nanomaterials for use in flexible and miniaturized electronic devices. openaccessjournals.comnano.gov
Biosensors: When functionalized with recognition elements, these materials can be used to create highly sensitive and selective biosensors for detecting pathogens or biomarkers.
Advanced Composites: As nanoscale additives, they can be incorporated into polymers to create lightweight, strong, and durable composite materials for industries like aerospace and automotive. openaccessjournals.comnano.gov
| Application Area | Specific Use | Key Property of this compound Scaffold |
| Tissue Engineering | Scaffolds for cartilage or nerve regeneration. rsc.orgfrontiersin.org | Self-assembly into biocompatible hydrogels, tunable mechanical properties. rsc.org |
| Drug Delivery | Encapsulation and controlled release of therapeutics. openaccessjournals.com | Formation of stable nanostructures, biocompatibility. openaccessjournals.com |
| Electronics | Components for flexible displays or sensors. openaccessjournals.comnano.gov | Lightweight, potential for conductivity, ordered self-assembly. nano.gov |
| Environmental Science | Nanofilters for water purification. | Formation of porous nanoscale structures. nano.gov |
Advanced Analytical Methodologies for Quantitative and Qualitative Research on Acetylalanylalanine
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like Acetylalanylalanine. nih.govwikipedia.org Its versatility allows for the separation of the target analyte from impurities, starting materials, and by-products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations. researchgate.netinsights.bio
In a typical RP-HPLC setup for this compound, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the concentration of an organic modifier (like acetonitrile) in the aqueous mobile phase is gradually increased, is often employed to achieve optimal separation of peptides with varying polarities. insights.bio
Detection of this compound can be accomplished using several methods. Due to the presence of the peptide bond, UV detection at low wavelengths (around 210-220 nm) is a common approach. insights.bio For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be used after derivatization with a fluorogenic reagent. nih.gov Evaporative Light Scattering Detection (ELSD) is another option that is independent of the optical properties of the analyte.
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the structural analysis and purity assessment of peptides. thermofisher.com It provides information on the molecular weight and, through fragmentation, the amino acid sequence. thermofisher.com For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions with minimal fragmentation.
Tandem mass spectrometry (MS/MS or MS²) is particularly powerful for structural elucidation. thermofisher.com In an MS/MS experiment, the precursor ion corresponding to this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide sequence information. The fragmentation of deprotonated N-acetylated peptides often yields characteristic product ions. researchgate.net For instance, the fragmentation of deprotonated N-acetylalanylalanine can lead to the formation of a deprotonated oxazolone (B7731731). researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. This technique can separate isomeric and isobaric species, which is valuable for purity assessment and conformational analysis of peptides.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value/Information |
|---|---|
| Chemical Formula | C₈H₁₄N₂O₄ |
| Monoisotopic Mass | 202.0954 u |
| Ionization Mode | ESI (Positive or Negative) |
| Precursor Ion [M+H]⁺ | m/z 203.1026 |
| Precursor Ion [M-H]⁻ | m/z 201.0881 |
| Key MS/MS Fragments | b- and y-type ions confirming the Ala-Ala sequence, loss of the acetyl group. |
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis
Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. tandfonline.com This technique is well-suited for the analysis of charged molecules like peptides. tandfonline.comnih.gov The separation in CE is based on the charge-to-size ratio of the analyte. tandfonline.com For dipeptides, the best separations are often achieved at a low pH (e.g., 2.5) where the peptides are positively charged. tandfonline.com The use of buffers supplemented with metal ions can further improve resolution. tandfonline.com
CE is known for its high resolving power, short analysis times, and minimal sample consumption. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the comprehensive analysis of complex peptide mixtures. nih.govacs.org A study on dipeptide profiling demonstrated the use of CE-MS/MS to quantify hundreds of dipeptides, achieving excellent separation of structural isomers. acs.org
Microfluidic systems, or "lab-on-a-chip" technology, integrate multiple analytical steps, including sample preparation, separation, and detection, onto a single small device. These systems offer advantages in terms of speed, automation, and reduced reagent consumption, making them suitable for high-throughput screening and analysis of peptides like this compound.
Integration of Analytical Techniques for Multi-Omics Approaches in Peptide Research
The study of peptides is increasingly moving towards a systems-level understanding through multi-omics approaches. creative-proteomics.comthermofisher.com These approaches integrate data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological processes. thermofisher.com Peptidomics, the comprehensive study of peptides in a biological system, plays a crucial role in this integrated approach. creative-proteomics.comqub.ac.uk
Advanced analytical platforms that combine techniques like LC-MS/MS and CE-MS/MS are central to multi-omics research. acs.orgcreative-proteomics.com By leveraging the different separation mechanisms of liquid chromatography and capillary electrophoresis, a more comprehensive coverage of the peptidome can be achieved. acs.org In the context of this compound, its presence and abundance could be profiled alongside other peptides and metabolites in a biological sample. This integrated analysis can help to elucidate the metabolic pathways it is involved in and its potential biological functions. researchgate.net For example, multi-omics has been used to study changes in peptides and other molecules in various disease states and biological conditions. frontlinegenomics.com
The data generated from these high-throughput analytical techniques are vast and require sophisticated bioinformatics tools for processing, analysis, and interpretation to gain meaningful biological insights. creative-proteomics.comresearchgate.net
Future Research Directions and Unexplored Avenues for Acetylalanylalanine Studies
Bridging Computational Predictions with Advanced Experimental Validations
The synergy between computational modeling and experimental validation is crucial for a deeper understanding of Acetylalanylalanine's conformational dynamics and interaction landscapes. Future work should focus on integrating these two domains more closely.
Computational approaches like molecular dynamics (MD) simulations and density functional theory (DFT) can predict the structural and energetic properties of this compound. acs.orgnih.gov For instance, MD simulations can map its conformational flexibility, while DFT calculations can provide insights into bond stabilities and electronic properties, particularly in response to environmental changes like solvent or pH. acs.orgresearchgate.netmdpi.com Recent advancements in machine learning, combined with MD, offer a high-throughput method to predict the mechanical properties of peptide assemblies, a framework that could be applied to this compound analogues. arxiv.org
These in silico predictions require rigorous validation through advanced experimental techniques. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the precise three-dimensional structure and conformational preferences in solution. acs.org Ultrafast spectroscopic methods, like picosecond pulse radiolysis, can be used to study the molecule's reactivity and the transient species formed upon interaction with radiation, providing critical data that can be compared against theoretical models of electron-mediated bond breakage. researchgate.netmdpi.com A significant research avenue involves using experimental data from techniques like NMR to refine and parameterize computational models, creating a feedback loop that enhances the predictive power of simulations for this compound and its derivatives. acs.org
| Research Area | Computational Method | Predicted Parameters | Experimental Validation Technique | Purpose of Validation |
| Conformational Analysis | Molecular Dynamics (MD) Simulations | Preferred dihedral angles (ϕ/ψ), conformational flexibility, solvent interactions. acs.org | 2D-NMR Spectroscopy (e.g., NOESY, COSY) | To confirm solution-state conformations and dynamic behavior. acs.org |
| Structural Determination | Quantum Chemistry (DFT) | Optimized geometry, bond lengths, bond angles, electronic structure. mdpi.com | X-ray Crystallography | To determine the solid-state structure with atomic precision. |
| Mechanical Properties | Coarse-Grained MD & Machine Learning | Young's Modulus, stiffness of self-assembled structures. arxiv.org | Atomic Force Microscopy (AFM) Nanomechanical Mapping | To measure the actual mechanical properties of resulting nanomaterials. arxiv.org |
| Reactivity | DFT Calculations | Electron affinity, reaction pathways for bond cleavage. mdpi.com | Picosecond Pulse Radiolysis, ESR Spectroscopy | To identify transient radical species and validate predicted reaction mechanisms. researchgate.netresearchgate.net |
Exploring Novel Biological Targets and Therapeutic Applications (excluding clinical trials)
While the specific biological roles of this compound are not extensively defined, its structure as an N-acetylated dipeptide provides a template for exploring new therapeutic possibilities. Future research should aim to identify and validate novel biological targets.
Short peptides are known to be involved in a wide array of biological processes, including cellular signaling and immune responses. dergipark.org.tr The N-terminal acetylation of this compound may enhance its stability against enzymatic degradation, a desirable trait for therapeutic candidates. creative-peptides.com Research could focus on screening this compound and its analogues against various enzyme families, such as proteases, kinases, or synthetases, where small peptides can act as inhibitors or modulators. For example, fatty acid biosynthesis is considered an appealing target for new antimicrobial agents, and small molecules can interfere with this pathway. turkjps.org
Furthermore, the field of cell-penetrating peptides (CPPs) offers an exciting avenue. nih.govmdpi.com Although ultra-short peptides (≤ 7 amino acids) are noted for their ability to penetrate cell membranes, modifications to this compound's structure could impart such properties. unimi.itexplorationpub.com This could enable its use as a drug delivery vehicle to transport therapeutic payloads across cellular membranes, potentially targeting intracellular pathways that are otherwise considered "undruggable." nih.govmdpi.com Preclinical exploration could involve designing analogues that target specific receptors, such as G protein-coupled receptors or opioid receptors, which are implicated in numerous diseases, including cancer and neurological disorders. mdpi.com
| Potential Application Area | Hypothetical Biological Target/Mechanism | Rationale for Exploration | Relevant Research Field |
| Antimicrobial Development | Inhibition of key bacterial enzymes (e.g., tRNA synthetases, enzymes in fatty acid biosynthesis). turkjps.org | The peptide backbone can be modified to mimic natural substrates, while acetylation enhances stability. | Infectious Disease, Medicinal Chemistry |
| Oncology | Modulation of protein-protein interactions; targeting of overexpressed receptors on cancer cells (e.g., integrins). nih.gov | Peptides can disrupt large interaction surfaces often undruggable by small molecules. dergipark.org.trmdpi.com | Cancer Biology, Drug Discovery |
| Neurological Disorders | Interaction with neuropeptide or opioid receptors (e.g., SIGMA1 receptor). mdpi.com | Cyclic dipeptides have shown potential in targeting receptors implicated in schizophrenia. mdpi.com | Neuroscience, Pharmacology |
| Drug Delivery | Functioning as a cell-penetrating peptide (CPP) to deliver cargo. nih.gov | N-acetylation may improve stability, and further modifications could enhance membrane translocation for delivering siRNA or other drugs. nih.govexplorationpub.com | Pharmaceutics, Biotechnology |
Advancements in Synthetic Methodologies for Complex Analogues
The future of this compound research is intrinsically linked to the ability to synthesize more complex and functionally diverse analogues. While standard solid-phase peptide synthesis (SPPS) is well-established, future efforts should leverage more advanced and innovative synthetic strategies. researchgate.netopenaccessjournals.com
Modern techniques like "click chemistry" and native chemical ligation (NCL) offer powerful tools for creating structurally complex molecules with high precision and efficiency. mdpi.comresearchgate.net These methods allow for the site-specific incorporation of non-canonical amino acids, fluorescent labels, or PEGylation to enhance the peptide's properties. creative-peptides.commdpi.com For instance, incorporating non-natural amino acids can create peptidomimetics with improved stability against enzymatic degradation and better bioavailability. openaccessjournals.com
Another promising direction is the synthesis of cyclic analogues of this compound. Cyclization is a known strategy to increase receptor binding affinity, stability, and bioavailability. creative-peptides.comopenaccessjournals.com Innovative macrocyclization techniques, including enzyme-catalyzed methods and disulfide-driven strategies, could be employed to create novel cyclic structures based on the this compound backbone. rsc.org The development of greener synthesis routes, such as those minimizing solvent waste or using environmentally friendly reagents, will also be critical for sustainable production at a larger scale. vulcanchem.comacs.org
| Synthetic Strategy | Principle | Advantage for this compound Analogues | Potential Outcome |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin support. rsc.org | Well-established, automatable, and efficient for linear peptides. openaccessjournals.com | Rapid generation of a library of linear analogues with varied sequences. |
| Click Chemistry (e.g., CuAAC) | Highly efficient and specific cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.com | Enables precise cyclization and conjugation to other molecules (e.g., labels, drugs) under mild conditions. mdpi.com | Fluorescently labeled probes, peptide-drug conjugates. |
| Native Chemical Ligation (NCL) | Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. researchgate.net | Allows for the synthesis of larger, more complex peptides by joining smaller fragments. acs.org | Synthesis of larger peptide constructs incorporating the this compound motif. |
| Enzymatic Ligation | Use of enzymes (e.g., synthetases, proteases) to form peptide bonds. rsc.org | High stereospecificity, avoids racemization, and uses green chemistry principles. mdpi.comrsc.org | Chiral, complex peptide analogues with high purity. |
| Incorporation of Non-Canonical Amino Acids | Using building blocks not found in the 20 common proteinogenic amino acids. explorationpub.com | Creates peptidomimetics with enhanced stability, novel structural folds, and unique biological activities. openaccessjournals.com | Analogues with increased resistance to proteolysis and improved pharmacokinetic profiles. |
Interdisciplinary Approaches in Materials Science and Nanotechnology
The ability of short peptides to self-assemble into ordered nanostructures presents a major opportunity for interdisciplinary research involving this compound. dergipark.org.trchemisgroup.us This "bottom-up" approach, driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions, can be used to create novel biomaterials. dergipark.org.trchemisgroup.us
Future research should explore the self-assembly properties of this compound and its derivatives. Simple dipeptides, particularly those with aromatic residues, are known to form nanotubes, nanofibers, vesicles, and hydrogels. chemisgroup.uswikipedia.orgnih.gov By modifying the this compound structure—for example, by adding a fluorenylmethyloxycarbonyl (Fmoc) group or incorporating aromatic amino acids—it may be possible to induce the formation of such nanostructures. wikipedia.org These materials have significant potential in biomedical applications like tissue engineering, where peptide scaffolds can support cell growth, and in drug delivery, where nanotubes or vesicles can encapsulate therapeutic agents. chemisgroup.uswikipedia.orgchemisgroup.us
Furthermore, peptide-inorganic hybrid materials represent a burgeoning field. chemisgroup.uswiley-vch.de this compound-based structures could be used as templates for the synthesis of metal nanowires or to entrap quantum dots, creating hybrid materials with unique electronic and optical properties. chemisgroup.uschemisgroup.us The use of phage display libraries to select for peptides that bind to specific inorganic surfaces could be adapted to find analogues of this compound that can direct the assembly of nanomaterials on substrates like gold or silicon for applications in biosensing and bioelectronics. nih.gov This convergence of peptide chemistry with materials science and nanotechnology could lead to the development of smart, functional, and biocompatible materials. wiley-vch.deresearchgate.net
| Nanotechnology/Materials Science Application | Underlying Peptide Property | Potential this compound-Based Material | Example Use Case |
| Tissue Engineering | Self-assembly into porous scaffolds. wikipedia.org | Hydrogels formed from modified this compound. wikipedia.org | A 3D scaffold for neural or bone cell culture and regeneration. |
| Drug Delivery | Formation of hollow nanostructures. dergipark.org.trnih.gov | Nanotubes or nanovesicles capable of encapsulating drugs. nih.gov | Targeted delivery of anticancer agents to tumor sites. |
| Biosensing | Specific binding to target molecules or surfaces. chemisgroup.us | Peptide-functionalized surfaces on a sensor chip. nih.gov | Detecting specific biomarkers for disease diagnosis. |
| Bioelectronics | Templating the growth of conductive materials. chemisgroup.us | Hybrid material of peptide nanotubes and metal nanoparticles. chemisgroup.us | Creation of biocompatible nanowires for electronic circuits. |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Acetylalanylalanine with high purity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring orthogonal protection of amino groups (e.g., Fmoc/t-Boc). Purification via reverse-phase HPLC with C18 columns and characterization by -NMR (e.g., δ 1.3–1.5 ppm for methyl groups) and mass spectrometry (expected [M+H] at m/z 245.2) are critical for verifying purity . Include solvent selection (e.g., DMF for SPPS) and coupling agents (e.g., HBTU/DIPEA) in protocols to minimize side reactions .
Q. How can researchers validate the structural integrity of this compound in aqueous solutions?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor conformational stability (e.g., α-helix vs. random coil signals) under varying pH and temperature. Compare results with computational models (e.g., molecular dynamics simulations) to identify deviations caused by hydrolysis or aggregation . Use FT-IR to track amide I and II bands (1600–1700 cm) for secondary structure analysis .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as assay conditions (e.g., cell line specificity, incubation time) and compound purity. Use statistical tools (e.g., ANOVA) to identify confounding factors . Replicate key studies under standardized protocols (e.g., ISO 17025) and validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) . Publish negative results to clarify discrepancies .
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer : Design stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Employ lyophilization or PEGylation to enhance shelf life. Monitor plasma stability using rodent models, with sampling intervals aligned with compound half-life (e.g., 0, 2, 6, 24 hours) . Use multivariate analysis (e.g., PCA) to correlate stability with excipient choices .
Q. How can computational modeling improve the design of this compound derivatives with enhanced membrane permeability?
- Methodological Answer : Apply QSAR models to predict logP and polar surface area (PSA) for derivative libraries. Validate predictions using parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers. Compare in silico results (e.g., docking scores with P-glycoprotein) with experimental efflux ratios to refine predictive algorithms .
Methodological and Analytical Considerations
Q. What statistical approaches are essential for validating this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Include replicates (n ≥ 3) and report confidence intervals. For in vivo studies, apply mixed-effects models to account for inter-subject variability. Use tools like GraphPad Prism for rigorous outlier detection (e.g., Grubbs’ test) .
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : Re-examine sample preparation: NMR requires solubilization in deuterated solvents (e.g., DO), while crystallography demands high-purity crystals. Cross-validate with vibrational spectroscopy (Raman/FT-IR) to resolve ambiguities in bond angles or protonation states . If contradictions persist, publish raw datasets and invite peer collaboration to identify artifacts .
Ethical and Reproducibility Standards
Q. What documentation practices ensure reproducibility in this compound research?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Findable : Deposit synthetic protocols in repositories like Synthace or protocols.io .
- Accessible : Share raw spectral data via platforms like Zenodo or ChemSpider.
- Interoperable : Use standardized file formats (e.g., JCAMP-DX for NMR).
- Reusable : Publish detailed SI (Supplementary Information) with error margins and instrument calibration logs .
Data Presentation and Publication Guidelines
- Tables : Include comparative bioactivity data (e.g., IC values ± SEM) against reference compounds .
- Figures : Use heatmaps to visualize structure-activity relationships (SAR) or dose-dependent effects .
- Citations : Adhere to ACS style for chemical nomenclature and IUPAC guidelines for compound naming .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
